Curcumin

Übersicht

Beschreibung

Curcumin is a bright yellow chemical compound produced by plants of the Curcuma longa species, commonly known as turmeric. It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae. This compound is widely recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a popular ingredient in various health supplements and functional foods .

Wirkmechanismus

Target of Action

Curcumin, a polyphenolic compound derived from turmeric, has been found to interact with a multitude of molecular targets. These include transcription factors such as NF-κB, AP-1, ß-catenin, and peroxisome proliferator-activated receptor , enzymes like COX-2, 5-LOX, and iNOS , and pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 . It also targets nuclear factor kappa beta (NF -k B) and its associated protein kinases, AP-1, lipooxigenases, plasminogen activator, cyclooxygenase-2, tumor growth factor beta (TGF-ß) and many others .

Mode of Action

This compound interacts with its targets in a variety of ways. It acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It also inhibits cell growth and stimulates apoptosis by interacting with several molecular targets .

Biochemical Pathways

This compound has been shown to modulate various biochemical pathways. It can potentially treat various diseases through the modulation of molecular signaling targets . It has been found to inhibit pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . It also regulates pathways associated with signaling inflammation .

Pharmacokinetics

It has been found that this compound has good physicochemical, bioavailability, and admet properties . It also meets the Lipinski’s Rule of 5 for drug likeness .

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. It exhibits antioxidant, anti-inflammatory, anticancer, and neuroprotective activities . It increases the effectiveness of chemotherapy and radiotherapy, which results in improving patient’s survival time, and increasing the expression of anti-metastatic proteins along with reducing their side effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound’s therapeutic effects can be enhanced by the preparation of Pickering emulsions stabilized with mineral or biopolymer-based nanoparticles . Also, the environment was found to be largely responsible for changes in yield and this compound content in turmeric cultivars .

Biochemische Analyse

Biochemical Properties

Curcumin plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response . Additionally, this compound binds to and modulates the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions underline this compound’s potential as a modulator of inflammatory and immune responses.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation by affecting pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to various biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, this compound inhibits the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins, thereby affecting gene expression . Additionally, this compound can activate antioxidant response elements (ARE) by binding to the Nrf2 transcription factor, enhancing the expression of genes involved in antioxidant defense . These molecular interactions contribute to this compound’s broad spectrum of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of vanillin and acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction yields this compound as a bright yellow crystalline solid .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the rhizomes of Curcuma longa. Common extraction techniques include Soxhlet extraction, maceration, solvent extraction, ultrasound-assisted extraction, microwave-assisted extraction, enzyme-assisted extraction, and supercritical fluid extraction .

Analyse Chemischer Reaktionen

Types of Reactions: Curcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition reactions. It can also participate in hydrolysis and enzymatic reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using sodium borohydride.

Nucleophilic Addition: this compound undergoes Michael addition reactions with nucleophiles like thiols and amines.

Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Curcumin has a wide range of scientific research applications:

Chemistry: this compound is used as a natural dye and as a reagent in various chemical reactions.

Biology: It is studied for its antioxidant and anti-inflammatory properties.

Medicine: this compound is investigated for its potential therapeutic effects against cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

- Demethoxycurcumin

- Bisdemethoxythis compound

- Cyclic this compound

This compound’s unique combination of antioxidant, anti-inflammatory, and anticancer properties, along with its extensive research applications, sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

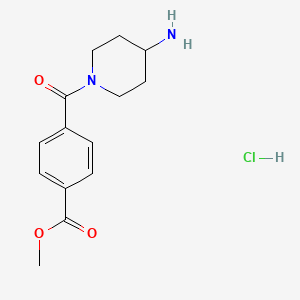

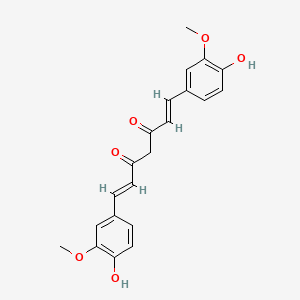

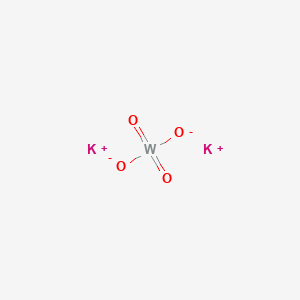

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDPWHFBUODDF-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | curcumin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Curcumin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031077 | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Curcumin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2., Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin..., The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin., Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm., Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity., For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |

CAS No. |

458-37-7, 8024-37-1 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turmeric extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008024371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | curcumin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT942ZTH98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does curcumin exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity through multiple mechanisms. Research suggests that it can suppress the activity of cyclooxygenase (COX) enzymes [], inhibit lipoxygenase enzyme activity [], and act as a free radical scavenger []. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) [, ], a key regulator of inflammation.

Q2: What is the role of this compound in modulating apoptosis?

A2: this compound has been shown to induce apoptosis in various cancer cell lines, including human colon cancer cells [] and lung adenocarcinoma cells []. This pro-apoptotic effect is thought to be mediated through various pathways, including activation of caspase-3 [], upregulation of the pro-apoptotic protein Bax [], and modulation of the RASSF1A protein [].

Q3: How does this compound impact angiogenesis?

A3: Studies have demonstrated that this compound exhibits anti-angiogenic activity by inhibiting endothelial cell proliferation [] and disrupting tube formation []. It has also been shown to modulate the activity of matrix metalloproteinases [], enzymes involved in the breakdown of the extracellular matrix during angiogenesis.

Q4: Can this compound influence mammalian target of rapamycin (mTOR) signaling?

A4: Yes, this compound has been found to inhibit mTOR complex 1 (mTORC1) signaling []. Interestingly, it appears to achieve this not by affecting upstream kinases like IGF-IR or PDK1, but rather by disrupting the interaction between mTOR and raptor, a key regulatory protein within the mTORC1 complex [].

Q5: Does this compound play a role in protecting against oxidative stress?

A5: this compound exhibits potent antioxidant properties. Studies show it can scavenge free radicals [] and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) []. These actions contribute to its protective effects against oxidative stress in various models, including ischemia-reperfusion injury [] and benzo(a)pyrene-induced lung injury [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H20O6, and its molecular weight is 368.38 g/mol.

Q7: What are some key spectroscopic characteristics of this compound?

A7: Infrared (IR) spectroscopy reveals characteristic absorption bands for phenolic –OH and C=O enol groups, indicative of its β–1,3 diketone system []. These bands can shift upon complexation with metal ions, providing information about the coordination chemistry of this compound [].

Q8: Is this compound stable in all environments?

A8: this compound's stability is influenced by factors like pH, temperature, and the presence of other compounds. It degrades rapidly in alkaline conditions [] and its stability can be affected by interactions with certain over-the-counter drugs [].

Q9: Are there strategies to enhance this compound's stability?

A9: Yes, encapsulating this compound in delivery systems like polymeric micelles [, ] or liposomes [, ] has been shown to significantly improve its stability.

Q10: How has computational chemistry been used to study this compound?

A10: Computational approaches like molecular docking have been employed to predict the binding affinities and interactions of this compound with potential target proteins [, ]. These studies provide insights into the molecular mechanisms underlying this compound's biological activities.

Q11: How do structural modifications of this compound affect its biological activity?

A11: Studies on this compound analogues, such as demethoxythis compound and bisdemethoxythis compound, reveal that even subtle structural changes can impact activity. For example, demethoxythis compound displayed greater potency against CYP2C9 compared to this compound and bisdemethoxythis compound []. Similarly, monoacetylthis compound exhibited stronger anti-inflammatory effects than this compound in vitro and in vivo [].

Q12: What are the main challenges associated with this compound's bioavailability?

A12: this compound suffers from poor bioavailability due to several factors, including limited absorption from the gastrointestinal tract, rapid metabolism, and rapid systemic elimination []. This poses a significant hurdle in translating its promising preclinical findings to clinical applications.

Q13: What strategies have been explored to enhance this compound's bioavailability?

A13: Several strategies aim to improve this compound's bioavailability:

- Adjuvants: Co-administration with piperine, an alkaloid found in black pepper, can inhibit this compound's glucuronidation, thereby increasing its absorption [].

- Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility, stability, and cellular uptake [, ].

- Nanoparticles: Formulating this compound as nanoparticles can enhance its solubility, stability, and targeted delivery [, ].

- Phospholipid complexes: Complexation with phosphatidylcholine increases this compound's solubility and absorption [].

- Structural analogues: Synthetic analogues like EF-24 have demonstrated improved pharmacokinetic profiles compared to this compound [].

Q14: How is this compound metabolized in the body?

A14: this compound undergoes extensive metabolism, primarily in the liver and intestine. The major metabolic pathway involves reduction to tetrahydrothis compound (THC) [, ]. Other metabolites include hexahydrothis compound, octahydrothis compound, and conjugates with glucuronic acid and sulfate [, ].

Q15: Are there species differences in this compound's pharmacokinetics?

A15: Yes, significant species differences exist. For instance, the ratio of THC to this compound in red blood cells after intravenous administration of liposomal this compound was markedly higher in dogs compared to humans []. These differences highlight the importance of considering species-specific pharmacokinetics when interpreting preclinical data.

Q16: What in vitro models have been used to study the effects of this compound?

A16: A wide range of in vitro models have been employed, including:

- Cancer cell lines: Human colon cancer cells (HT-29, WiDr, HCT-116, SW480) [, ], lung adenocarcinoma cells (A549) [, ], prostate cancer cells (PC-3) [], and hepatocellular carcinoma cells (HepG2) [] have been used to study this compound's anti-proliferative, pro-apoptotic, and anti-angiogenic activities.

- Primary cells: Primary endothelial cells and microglia have been used to investigate the effects of this compound on angiogenesis [, ] and inflammation [], respectively.

Q17: What in vivo models have been utilized to evaluate this compound's therapeutic potential?

A17: Several animal models have been used, including:

- Rodent models of cancer: this compound's anti-tumor effects have been studied in xenograft models using human cancer cell lines, including colon cancer [], hepatocellular carcinoma [], and lung cancer [].

- Models of inflammation and oxidative stress: this compound's protective effects have been investigated in models of global cerebral ischemia [], ethanol-induced liver injury [], and benzo(a)pyrene-induced lung injury [].

Q18: Is this compound considered safe for human consumption?

A18: this compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) as a food additive.

Q19: How can this compound be delivered more effectively to target tissues?

A19: Targeted drug delivery strategies for this compound include:

- Nanoparticles: Nanoparticles can be functionalized to target specific cell types or tissues, improving drug delivery and reducing off-target effects [].

- Liposomes: Liposomal formulations can enhance drug delivery to specific tissues and cells, improving therapeutic efficacy [].

Q20: What analytical techniques are commonly used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) [, , ] is widely employed for quantifying this compound and its metabolites in biological samples. Other methods include spectrophotometry and thin layer chromatography (TLC) [].

Q21: What techniques are used to characterize the structure of this compound and its complexes?

A21: Techniques like Fourier-transform infrared spectroscopy (FTIR) [, , , ], X-ray diffraction [], and nuclear magnetic resonance (NMR) spectroscopy [] are valuable for characterizing the structure of this compound and its complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)

![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)